Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)propyl)carbamate
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Overview
Description
Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[222]octan-1-yl)propyl)carbamate is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a trioxabicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl)carbamate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the trioxabicyclo[2.2.2]octane ring and subsequent functionalization to introduce the amino and carbamate groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the trioxabicyclo[2.2.2]octane ring through cyclization of appropriate precursors under acidic or basic conditions.
Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.
Carbamate Formation: Reaction of the amino group with benzyl chloroformate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl)carbamate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((1S,2S)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl)carbamate
- Benzyl ((1S,2S)-2-hydroxy-2-methyl-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-4-(trimethylsilyl)but-3-yn-1-yl)carbamate
Uniqueness
Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl)carbamate is unique due to the presence of the amino group, which imparts distinct reactivity and potential biological activity compared to its hydroxylated analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H24N2O5 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
benzyl N-[(1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate |
InChI |
InChI=1S/C17H24N2O5/c1-12(18)14(17-22-9-16(2,10-23-17)11-24-17)19-15(20)21-8-13-6-4-3-5-7-13/h3-7,12,14H,8-11,18H2,1-2H3,(H,19,20)/t12-,14-,16?,17?/m0/s1 |
InChI Key |
DEKGTVUXYXDFAH-RDUJMCCZSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C12OCC(CO1)(CO2)C)NC(=O)OCC3=CC=CC=C3)N |
Canonical SMILES |
CC(C(C12OCC(CO1)(CO2)C)NC(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
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